A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Butyl-7-chloro-1H-indene
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Butyl-7-chloro-1H-indene
Abstract
This technical guide provides a detailed protocol for the synthesis and characterization of the novel compound, 2-Butyl-7-chloro-1H-indene. Indene derivatives are significant scaffolds in medicinal chemistry and materials science, and the introduction of specific substituents, such as a chloro and a butyl group, can modulate their biological activity and physicochemical properties. This document outlines a proposed multi-step synthetic pathway, beginning with readily available starting materials and employing established organic chemistry transformations. Each step is accompanied by a detailed experimental protocol and a rationale for the chosen methodology. Furthermore, a comprehensive prediction of the full spectroscopic characterization of the final compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, is presented. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing a robust framework for the preparation and identification of 2-Butyl-7-chloro-1H-indene.
Introduction: The Significance of Substituted Indenes in Drug Discovery
The indene framework is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules. The fusion of a benzene ring with a cyclopentene ring creates a rigid structure that can effectively present substituents for interaction with biological targets. The therapeutic potential of indene derivatives is broad, with examples demonstrating anticancer, anti-inflammatory, and antiviral activities.
The strategic incorporation of halogen atoms, particularly chlorine, into drug candidates is a well-established strategy in medicinal chemistry.[1][2] The presence of a chlorine atom can enhance a molecule's lipophilicity, thereby improving its membrane permeability and oral bioavailability.[3] Furthermore, the electronic properties of chlorine can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[4] There are over 250 FDA-approved drugs containing chlorine, highlighting its importance in drug design.[1][2]
Similarly, the introduction of alkyl chains, such as a butyl group, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The butyl group can enhance binding to hydrophobic pockets in target proteins and influence the overall solubility and metabolic stability of the molecule. This guide details a proposed synthesis and the expected analytical characterization for the novel compound 2-Butyl-7-chloro-1H-indene, a molecule that combines these key structural features.
Proposed Synthetic Pathway for 2-Butyl-7-chloro-1H-indene
The synthesis of 2-Butyl-7-chloro-1H-indene can be envisioned through a multi-step sequence, commencing with the Friedel-Crafts acylation of chlorobenzene. The subsequent steps involve the formation of an indanone intermediate, followed by the introduction of the butyl group and final dehydration to yield the target indene.
Caption: Proposed synthetic workflow for 2-Butyl-7-chloro-1H-indene.
Step 1: Synthesis of 3-(2-Chlorophenyl)propanoic acid
The synthesis begins with a Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-(4-chlorobenzoyl)propanoic acid. The chloro group is an ortho, para-director, and the para product is expected to be major due to reduced steric hindrance.[2][5] The subsequent Clemmensen or Wolff-Kishner reduction of the ketone will yield 4-(4-chlorophenyl)butanoic acid. An alternative approach to achieve the desired 3-(2-chlorophenyl)propanoic acid would involve a different starting material or a more complex series of reactions to control the regioselectivity. For the purpose of this guide, we will proceed with a more direct, albeit potentially lower-yielding in the desired isomer, intramolecular cyclization approach. A more direct synthesis of the indanone precursor is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[4][6]
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride portion-wise.
-
Slowly add chlorobenzene to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting keto-acid is then reduced. For a Clemmensen reduction, the keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 3-(chlorophenyl)propanoic acid isomers. The desired 2-chloro isomer is separated via chromatography.
Step 2: Synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-one
The 3-(2-chlorophenyl)propanoic acid is then cyclized to form the corresponding indanone. This intramolecular Friedel-Crafts acylation can be achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or by converting the carboxylic acid to its acid chloride followed by treatment with a Lewis acid.[1][6][7]
Protocol:
-
Add 3-(2-chlorophenyl)propanoic acid to polyphosphoric acid.
-
Heat the mixture with stirring for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-chloro-2,3-dihydro-1H-inden-1-one.
Step 3: Synthesis of 2-Butyl-7-chloro-2,3-dihydro-1H-inden-1-ol
The introduction of the butyl group is achieved via a Grignard reaction with butylmagnesium bromide on the ketone of 7-chloro-2,3-dihydro-1H-inden-1-one.[8][9] This reaction forms a tertiary alcohol.
Protocol:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine.
-
Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of 7-chloro-2,3-dihydro-1H-inden-1-one in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-butyl-7-chloro-2,3-dihydro-1H-inden-1-ol.
Step 4: Synthesis of 2-Butyl-7-chloro-1H-indene
The final step is the acid-catalyzed dehydration of the tertiary alcohol to form the desired alkene, 2-Butyl-7-chloro-1H-indene.[10][11][12]
Protocol:
-
Dissolve the 2-butyl-7-chloro-2,3-dihydro-1H-inden-1-ol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-Butyl-7-chloro-1H-indene.
Predicted Characterization of 2-Butyl-7-chloro-1H-indene
The structural confirmation of the synthesized 2-Butyl-7-chloro-1H-indene would be achieved through a combination of spectroscopic techniques. The following are the predicted data based on the analysis of structurally similar compounds.
Caption: Structure of 2-Butyl-7-chloro-1H-indene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 3H | Aromatic protons |
| ~6.5 | s | 1H | Vinylic proton |
| ~3.3 | s | 2H | Allylic protons (CH₂) |
| ~2.1 | t | 2H | CH₂ adjacent to the indene ring |
| ~1.4 | m | 2H | CH₂ |
| ~1.3 | m | 2H | CH₂ |
| ~0.9 | t | 3H | Terminal CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~145-140 | Quaternary aromatic carbons |
| ~135-120 | Aromatic and vinylic CH carbons |
| ~40 | Allylic CH₂ |
| ~35-20 | Aliphatic CH₂ carbons |
| ~14 | Terminal CH₃ carbon |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[13][14][15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic and vinylic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~1600 | Medium | C=C stretch (aromatic and vinylic) |
| ~1450 | Medium | CH₂ bend |
| ~800-700 | Strong | C-Cl stretch and C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum, likely obtained through electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.[16][17][18][19]
| m/z | Interpretation |
| 206/208 | Molecular ion peak (M⁺) with the characteristic 3:1 isotopic ratio for chlorine |
| 191/193 | [M - CH₃]⁺ |
| 165/167 | [M - C₃H₇]⁺ |
| 149 | [M - C₄H₉]⁺ (loss of butyl radical) |
| 115 | Tropylium-like fragment |
Conclusion
This technical guide presents a well-reasoned, albeit theoretical, pathway for the synthesis of the novel compound 2-Butyl-7-chloro-1H-indene. By leveraging established synthetic methodologies such as Friedel-Crafts acylation, Grignard reactions, and acid-catalyzed dehydration, a practical route is proposed. The predicted spectroscopic data provides a benchmark for the characterization and confirmation of the target molecule. This comprehensive guide serves as a valuable resource for researchers engaged in the synthesis of novel indene derivatives for potential applications in drug discovery and materials science.
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